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molecular formula C6H8N2O5S B8581169 Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate CAS No. 54769-21-0

Ethyl cyano{[(methanesulfonyl)oxy]imino}acetate

Cat. No. B8581169
M. Wt: 220.21 g/mol
InChI Key: YWOKHWQFDZLIOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242507

Procedure details

Ethyl 2-hydroxyimino-2-cyanoacetate (28.4 g) and triethylamine (28.0 ml) are dissolved in benzene (150 ml). To the solution is added dropwise a solution of methanesulfonyl chloride (15.6 ml) in benzene (40 ml) with stirring under ice-cooling. After allowing to stand overnight, to the reaction mixture are added benzene (500 ml) and water (100 ml). The benzene layer is washed with water and dried over anhydrous magnesium sulfate. After drying, the solvent is distilled off and the residue is washed well with ether and petroleum ether to give ethyl 2-methane-sulfonyloxyimino-2-cyanoacetate (41.8 g; 95%), melting point: 78°-81° C.
Quantity
28.4 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][N:2]=[C:3]([C:9]#[N:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5].C(N(CC)CC)C.[CH3:18][S:19](Cl)(=[O:21])=[O:20].O>C1C=CC=CC=1>[CH3:18][S:19]([O:1][N:2]=[C:3]([C:9]#[N:10])[C:4]([O:6][CH2:7][CH3:8])=[O:5])(=[O:21])=[O:20]

Inputs

Step One
Name
Quantity
28.4 g
Type
reactant
Smiles
ON=C(C(=O)OCC)C#N
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
15.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
40 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O
Name
Quantity
500 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WASH
Type
WASH
Details
The benzene layer is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
After drying
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off
WASH
Type
WASH
Details
the residue is washed well with ether and petroleum ether

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CS(=O)(=O)ON=C(C(=O)OCC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 41.8 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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